ジンセノサイド Rg3

説明

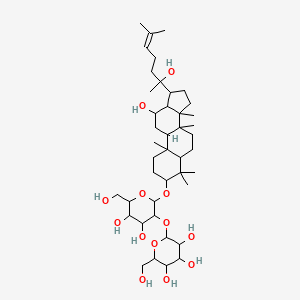

Ginsenoside Rg3 is a prominent bioactive compound derived from Panax ginseng, a traditional medicinal herb widely used in Asian countriesGinsenoside Rg3 has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

科学的研究の応用

Chemistry:

- Used as a precursor for the synthesis of other bioactive ginsenosides.

- Employed in the development of drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents .

Biology:

- Investigated for its role in modulating cellular signaling pathways and gene expression.

- Studied for its effects on cell proliferation, apoptosis, and differentiation .

Medicine:

- Demonstrated significant anticancer properties by inhibiting tumor growth, metastasis, and angiogenesis.

- Exhibits anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various chronic diseases .

Industry:

- Utilized in the formulation of health supplements and functional foods.

- Incorporated into cosmetic products for its anti-aging and skin-protective properties .

作用機序

Target of Action

Ginsenoside Rg3, a compound derived from Panax ginseng, has been found to interact with several targets. It has been reported to have significant effects on various types of cancers . The primary targets of Ginsenoside Rg3 include brown adipose tissue (BAT) , nuclear factor kappa B (NF-κB) , and karyopherin subunit α4 (KPNA4) .

Mode of Action

Ginsenoside Rg3 interacts with its targets in several ways. It has been shown to improve lipopolysaccharides-induced suppression of brown and beige adipose thermogenesis with mitochondrial activation . It also stimulates cytotoxicity and apoptosis of Paclitaxel by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer .

Biochemical Pathways

Ginsenoside Rg3 affects several biochemical pathways. It has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway and associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells . It also attenuates myocardial ischemia/reperfusion-induced ferroptosis via the keap1/Nrf2/GPX4 signaling pathway .

Pharmacokinetics

The pharmacokinetics of Ginsenoside Rg3 have been studied in mice. It was found that amoxicillin treatment potentially reduces the gut-microbiota-mediated metabolism of Ginsenoside Rg3 in mice given red ginseng extracts, altering its pharmacokinetics . The area under the curve (AUC) values for Rg3 in control and amoxicillin-treated groups were 247.7 ± 96.6 ng·h/mL and 139.2 ± 32.9 ng·h/mL, respectively .

Result of Action

The molecular and cellular effects of Ginsenoside Rg3’s action are diverse. It has been reported to have significant anti-cancer properties, including the induction of apoptosis, inhibition of tumor growth, proliferation, metastasis invasion, and angiogenesis . It also improves lipopolysaccharides-induced suppression of brown and beige adipose thermogenesis with mitochondrial activation .

Action Environment

The action, efficacy, and stability of Ginsenoside Rg3 can be influenced by environmental factors. For instance, it has been found that gut microbiome variations may influence individual ginsenoside pharmacokinetics, impacting red ginseng extract’s efficacy . Furthermore, Ginsenoside Rg3 has been shown to have different effects at different concentrations .

生化学分析

Biochemical Properties

Ginsenoside Rg3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Ginsenoside Rg3 has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . It also interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby exerting anti-inflammatory effects .

Cellular Effects

Ginsenoside Rg3 exerts various effects on different types of cells and cellular processes. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress metastasis . Ginsenoside Rg3 influences cell signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . It also modulates gene expression by regulating the activity of transcription factors such as NF-κB and activator protein 1 (AP-1) . Additionally, Ginsenoside Rg3 affects cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of Ginsenoside Rg3 involves several key processes. It binds to specific receptors on the cell surface, initiating a cascade of signaling events that lead to its biological effects . Ginsenoside Rg3 has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis . It also modulates the expression of genes involved in apoptosis, such as Bcl-2 and Bax, promoting cell death in cancer cells . Furthermore, Ginsenoside Rg3 regulates the production of reactive oxygen species (ROS) and activates antioxidant defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ginsenoside Rg3 have been observed to change over time. Studies have shown that Ginsenoside Rg3 is relatively stable under physiological conditions, with minimal degradation . Long-term exposure to Ginsenoside Rg3 has been found to enhance its therapeutic effects, such as improved mitochondrial function and reduced oxidative stress . Prolonged exposure may also lead to adaptive responses in cells, potentially reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of Ginsenoside Rg3 vary with different dosages in animal models. At low doses, Ginsenoside Rg3 has been shown to exert beneficial effects, such as reducing inflammation and improving metabolic function . At high doses, it may cause toxic effects, including liver and kidney damage . Studies have identified specific dosage thresholds for Ginsenoside Rg3, beyond which adverse effects are observed . These findings highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Ginsenoside Rg3 is involved in several metabolic pathways. It modulates glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway, which enhances insulin sensitivity and reduces blood glucose levels . Ginsenoside Rg3 also influences lipid metabolism by promoting fatty acid oxidation and reducing triglyceride accumulation . Additionally, it regulates the production of ROS and activates antioxidant defense mechanisms, thereby protecting cells from oxidative damage .

Transport and Distribution

Ginsenoside Rg3 is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Ginsenoside Rg3 has been found to accumulate in mitochondria, where it exerts its effects on mitochondrial function and metabolism . It also localizes to other cellular compartments, such as the cytoplasm and nucleus, where it modulates gene expression and cell signaling pathways .

Subcellular Localization

The subcellular localization of Ginsenoside Rg3 plays a crucial role in its activity and function. Ginsenoside Rg3 is primarily localized in mitochondria, where it enhances mitochondrial function and reduces oxidative stress . It also localizes to the cytoplasm and nucleus, where it modulates the activity of transcription factors and other signaling molecules . Post-translational modifications, such as phosphorylation and glycosylation, may influence the subcellular localization and activity of Ginsenoside Rg3 .

準備方法

Synthetic Routes and Reaction Conditions: Ginsenoside Rg3 can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the hydrolysis of ginsenoside Rb1 or ginsenoside Rd, followed by selective glycosylation. The reaction conditions typically involve the use of acidic or enzymatic catalysts to facilitate the hydrolysis and glycosylation processes .

Industrial Production Methods: Industrial production of ginsenoside Rg3 often involves the steaming and drying of white ginseng. This process converts the polar ginsenosides present in white ginseng into non-polar minor ginsenosides, including ginsenoside Rg3. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours .

化学反応の分析

Types of Reactions: Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ginsenoside Rg3.

Reduction: Reducing agents like sodium borohydride are employed to reduce ginsenoside Rg3.

Glycosylation: Enzymatic glycosylation using glycosyltransferases is a common method to attach sugar moieties to ginsenoside Rg3.

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of ginsenoside Rg3, which exhibit enhanced pharmacological properties .

類似化合物との比較

Ginsenoside Rg3 is unique among ginsenosides due to its potent anticancer and anti-inflammatory properties. Similar compounds include:

Ginsenoside Rg5: Exhibits similar anticancer properties but differs in its glycosylation pattern.

Ginsenoside Rh2: Known for its strong antiproliferative effects on cancer cells.

Ginsenoside Rb1: Primarily known for its neuroprotective and anti-fatigue effects.

Compared to these compounds, ginsenoside Rg3 stands out for its ability to modulate multiple signaling pathways and its potential for use in various therapeutic applications.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316982 | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14197-60-5 | |

| Record name | Ginsenoside Rg3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rg3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14197-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RG3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of ginsenoside Rg3?

A1: Ginsenoside Rg3 interacts with a variety of cellular targets, contributing to its pleiotropic effects. Some of the key targets identified include:

- Receptor Tyrosine Kinases (RTKs): Ginsenoside Rg3 inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2) [, ], a crucial player in angiogenesis, and epidermal growth factor receptor (EGFR) [], often implicated in cancer development.

- Signaling Pathways: It modulates several crucial signaling pathways, including the PI3K/Akt/mTOR pathway [, , ], MAPK pathway [], NF-kB pathway [], and the Notch/HES1 pathway [].

- Cellular Processes: Beyond specific targets, ginsenoside Rg3 influences processes like cell cycle progression [, , ], apoptosis [, , , ], epithelial-mesenchymal transition (EMT) [, ], and DNA methylation [].

Q2: How does ginsenoside Rg3 affect angiogenesis?

A2: Ginsenoside Rg3 demonstrates anti-angiogenic properties by suppressing VEGFR-2 signaling [, ]. This inhibition disrupts the downstream PI3K/Akt/mTOR pathway [], ultimately hindering the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Q3: What is the role of ginsenoside Rg3 in modulating inflammation?

A3: Ginsenoside Rg3 displays anti-inflammatory effects by:

- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of TNF-α, IL-1β, and IL-6 [, ].

- Promoting Anti-inflammatory Cytokine Production: It enhances the production of IL-10 and TGF-β [].

- Modulating Microglia Activation: Ginsenoside Rg3 can shift microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [, ].

- Inhibiting NF-κB Pathway: This pathway plays a central role in inflammation, and its suppression by ginsenoside Rg3 contributes to its anti-inflammatory effects [, ].

Q4: What is the molecular formula and weight of ginsenoside Rg3?

A4: Ginsenoside Rg3 has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.

Q5: Is there a difference in the biological activity of 20(S)-ginsenoside Rg3 and 20(R)-ginsenoside Rg3?

A5: Yes, studies have shown that 20(S)-ginsenoside Rg3 often exhibits more potent biological activity compared to 20(R)-ginsenoside Rg3. For instance, 20(S)-ginsenoside Rg3 demonstrated greater inhibition of cell growth in a human hepatocarcinoma cell line []. Similarly, 20(S)-protopanaxadiol, a metabolite of 20(S)-ginsenoside Rg3, displayed stronger cytotoxicity against tumor cell lines than its 20(R) counterpart [].

Q6: How is ginsenoside Rg3 metabolized in the body?

A6: Ginsenoside Rg3 is primarily metabolized by gut microbiota into ginsenoside Rh2 and protopanaxadiol []. The rate and extent of metabolism can vary depending on the specific ginsenoside Rg3 isomer (20(S) vs. 20(R)) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。